4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
“4-(bromomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole”, commonly referred to as BTEP, is a pyrazole derivative. It is a part of the thiophene family, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular formula of BTEP is C10H11BrN2S, and its molecular weight is 271.18 g/mol.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of BTEP are not mentioned in the retrieved papers.Scientific Research Applications
Anticancer Activity
Research highlights the synthesis of new 1,3,4-trisubstituted pyrazole derivatives, starting with related compounds, showing significant in-vitro anticancer activity against various human cancer cell lines. These compounds, including one that exhibited potent activity without cytotoxic effects on normal human cells, underscore the potential of pyrazole derivatives as anticancer agents (Srour et al., 2018).
Antimicrobial and Antifungal Activities
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. One study synthesized thiophenylhydrazonoacetates and explored their reactivity to yield various heterocyclic derivatives, potentially useful in addressing microbial resistance (Mohareb et al., 2004). Another study reported the synthesis of chitosan Schiff bases based on heterocyclic moieties with significant antimicrobial activity (Hamed et al., 2020).
Synthesis of Heterocyclic Compounds
Various studies have focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). These findings suggest the versatility of pyrazole derivatives in generating compounds with potential therapeutic applications.
Fluorescent Properties
The synthesis and characterization of pyrazoline derivatives have revealed their fluorescent properties, with studies showing potential applications in fluorescent materials and sensing technologies (Ibrahim et al., 2016).
Synthesis Methodologies
Advancements in synthesis methodologies, including the use of thiocarbamoyl in organic synthesis for generating new thiophene and pyrazole derivatives, have been reported. These methodologies offer new routes for synthesizing structurally diverse compounds with potential biological activities (Fadda et al., 2008).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, are known to interact with a wide range of biological targets . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFBCAPWNRXEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.